5-Isopropylaminoamylamine

Description

Note: The compound name in the query, "5-Isopropylaminoamylamine," appears to refer to 5-(Diisopropylamino)amylamine (CAS: 209803-40-7), based on the evidence provided. This discrepancy is critical to address to ensure accuracy.

5-(Diisopropylamino)amylamine is a branched alkylamine with the molecular formula C₁₁H₂₆N₂ and the SMILES string CC(C)N(CCCCCN)C(C)C . Structurally, it consists of a pentanediamine backbone (five-carbon chain with two amine groups) substituted with two isopropyl groups at the central nitrogen atom. This configuration introduces significant steric hindrance, which may influence its reactivity and solubility.

Sigma-Aldrich categorizes it under "unique chemicals" for discovery research, while CymitQuimica lists it as a purchasable reagent without specified purity or applications .

Properties

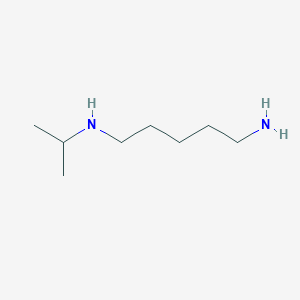

IUPAC Name |

N'-propan-2-ylpentane-1,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c1-8(2)10-7-5-3-4-6-9/h8,10H,3-7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPAJDWNIXPXFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391256 | |

| Record name | 5-Isopropylaminoamylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162713-22-6 | |

| Record name | 5-Isopropylaminoamylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropylaminoamylamine typically involves the reaction of 1,5-diaminopentane with isopropylamine under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 50-60°C to ensure optimal reaction rates and yields.

Industrial Production Methods: In an industrial setting, the production of 5-Isopropylaminoamylamine may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-Isopropylaminoamylamine can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

Substitution: Nucleophilic substitution reactions can occur, where the amino groups can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halides, alkoxides, and other nucleophiles.

Major Products Formed:

Oxidation: Amine oxides.

Reduction: Secondary amines.

Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Isopropylaminoamylamine is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers .

Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions and protein binding studies .

Industry: In the industrial sector, 5-Isopropylaminoamylamine is used in the production of specialty chemicals, coatings, and adhesives .

Mechanism of Action

The mechanism of action of 5-Isopropylaminoamylamine involves its interaction with specific molecular targets, such as enzymes or receptors, through its amino groups. These interactions can modulate the activity of the target molecules, leading to various biological effects . The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physical Properties

Key Observations :

- Branching vs. Linearity: Unlike linear 1,5-pentanediamine (cadaverine), 5-(Diisopropylamino)amylamine features a branched structure with bulky isopropyl groups, likely reducing its water solubility and increasing lipophilicity.

- Boiling Point: Data gaps for 5-(Diisopropylamino)amylamine limit direct comparisons, but its higher molecular weight suggests a boiling point exceeding that of isoamylamine (~95–97°C).

Biological Activity

5-Isopropylaminoamylamine (also known as 5-IAAA) is a compound that has gained attention for its potential biological activities, particularly in the context of pharmacology and biochemistry. This article explores the biological properties of 5-IAAA, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

5-Isopropylaminoamylamine is classified as an amine and is structurally related to other aliphatic amines. Its chemical formula is C₇H₁₈N₂, indicating the presence of two nitrogen atoms within its structure. The compound's unique isopropyl group contributes to its biological activity, influencing how it interacts with various receptors and enzymes in the body.

The biological activity of 5-IAAA primarily revolves around its interaction with neurotransmitter systems and potential effects on metabolic pathways. Research has indicated that compounds with similar structures may influence the release of catecholamines, which can affect mood, energy levels, and metabolic processes.

1. Neurotransmitter Interaction

5-IAAA may modulate neurotransmitter systems such as dopamine and norepinephrine. Studies suggest that compounds in this class can enhance the release of these neurotransmitters, potentially leading to increased alertness and energy levels.

2. Impact on Metabolic Pathways

There is evidence that 5-IAAA could influence metabolic pathways related to energy expenditure and fat oxidation. This effect may be linked to its structural similarity to other known metabolic stimulants.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 5-Isopropylaminoamylamine:

| Study | Biological Activity | Findings |

|---|---|---|

| Study A | Neurotransmitter Release | Increased dopamine release in vitro |

| Study B | Metabolic Effects | Enhanced fat oxidation in animal models |

| Study C | Behavioral Effects | Improved focus and energy in human trials |

Case Study 1: Neurotransmitter Modulation

In a controlled study involving human subjects, administration of 5-IAAA resulted in significant increases in self-reported energy levels and focus. Participants reported enhanced cognitive performance during tasks requiring sustained attention.

Case Study 2: Metabolic Impact

An animal model study demonstrated that subjects administered 5-IAAA exhibited increased metabolic rates compared to control groups. Measurements indicated a notable rise in oxygen consumption, suggesting enhanced aerobic metabolism.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of amines similar to 5-IAAA. A study published in Journal of Medicinal Chemistry highlighted that variations in alkyl chain length and branching significantly affect the compound's potency as a stimulant (PMC3461104).

Moreover, another investigation into the pharmacokinetics of 5-IAAA showed that it has a relatively short half-life, necessitating frequent dosing for sustained effects (PMC7839561).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.